4-Heptanone, 5-ethyl-1-(2-iodophenyl)-
Description
The compound 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is a substituted ketone featuring a 7-carbon chain with an ethyl group at position 5 and a 2-iodophenyl substituent at position 1. The iodine atom in the phenyl ring introduces unique electronic and steric effects, which may influence reactivity, bioavailability, and chromatographic behavior compared to simpler heptanones .
Properties
CAS No. |
872835-39-7 |
|---|---|
Molecular Formula |
C15H21IO |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
5-ethyl-1-(2-iodophenyl)heptan-4-one |
InChI |
InChI=1S/C15H21IO/c1-3-12(4-2)15(17)11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 |
InChI Key |
BZLGTUVEDOKUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CCCC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
In a method analogous to the synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)-4-en-3-decanone, tetrahydropyrrole or piperidine in halogenated solvents (e.g., dichloromethane) facilitates the deprotonation of the α-hydrogen of 2-iodophenylacetone. Subsequent nucleophilic attack on n-hexanal or a substituted aldehyde yields the β-hydroxy ketone intermediate. Acidic workup induces dehydration, forming the α,β-unsaturated ketone. Hydrogenation of the double bond (e.g., using Pd/C) followed by alkylation at the 5-position introduces the ethyl group.
Key Considerations :
- Regioselectivity : The use of bulky bases (e.g., piperidine) minimizes side reactions such as over-condensation.
- Solvent Choice : Halogenated solvents enhance electrophilicity of the aldehyde while stabilizing enolate intermediates.
Transition Metal-Catalyzed Cross-Coupling
Palladium and nickel catalysts enable precise carbon-carbon bond formation between aryl halides and ketone precursors.
Suzuki-Miyaura Coupling
Aryl iodides exhibit high reactivity in Suzuki couplings. For example, coupling 2-iodophenylboronic acid with a pre-formed 5-ethyl-4-heptanone triflate or tosylate derivative in the presence of Pd(PPh₃)₄ achieves direct arylation. This method, inspired by palladium-catalyzed protocols for shogaol synthesis, avoids harsh conditions that could degrade the iodophenyl group.
Heck Reaction
Introducing the iodophenyl group via Heck coupling involves reacting a 4-hepten-3-one derivative with 2-iodostyrene. The reaction proceeds under mild conditions (e.g., Pd(OAc)₂, PPh₃, NEt₃) to afford the coupled product with retention of configuration.
Comparative Efficiency :
| Method | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 65–78 | 80–100 |
| Heck Reaction | Pd(OAc)₂ | 55–70 | 60–90 |
Friedel-Crafts Acylation
Friedel-Crafts acylation offers a route to install the ketone moiety directly onto the aromatic ring. Reacting 2-iodobenzene with 5-ethylheptanoyl chloride in the presence of AlCl₃ generates the target compound. However, the electron-withdrawing iodine substituent deactivates the ring, necessitating vigorous conditions (e.g., refluxing nitrobenzene).
Limitations :
- Low yields (<40%) due to competing side reactions (e.g., halogen displacement).
- Requires protection of the ketone group if multiple acylations are attempted.
Dehydrogenation of Secondary Alcohols
Dehydrogenation of 5-ethyl-1-(2-iodophenyl)heptan-4-ol using catalysts like Cu-Cr oxide or Pd/C converts the alcohol to the corresponding ketone. This method, akin to 2-heptanone synthesis from 2-heptanol, is efficient but requires high-purity alcohol precursors.
Optimization Strategies :
- Catalyst Loading : 5% Pd/C at 150°C achieves >90% conversion in 6 hours.
- Solvent-Free Systems : Reduce decomposition risks associated with iodophenyl groups.
Grignard Reaction Pathways
Grignard reagents facilitate chain elongation. For instance, reacting 2-iodophenylmagnesium bromide with 4-heptanone derivatives introduces the aryl group. Subsequent alkylation with ethyl bromide at the 5-position completes the synthesis.
Critical Steps :
- Protection of Ketone : Convert the ketone to a ketal before Grignard addition to prevent nucleophilic attack.
- Quenching Conditions : Use NH₄Cl to avoid β-elimination.
Reductive Coupling and Cyclization
Iron carbonyl reagents, such as NaHFe(CO)₄, mediate reductive coupling of alkynes to form cyclobutenediones or α,β-unsaturated ketones. For example, coupling 1-iodo-2-ethynylbenzene with ethyl vinyl ketone in the presence of Fe(CO)₅ yields a cycloadduct, which undergoes retro-Diels-Alder fragmentation to release the target ketone.
Advantages :
- Atom-economic synthesis with minimal byproducts.
- Tunable regioselectivity via ligand design (e.g., phosphoramidites).
Challenges and Mitigation Strategies
- Iodine Stability : Avoid strong bases (e.g., LDA) and high temperatures to prevent C-I bond cleavage.
- Steric Hindrance : Use bulky ligands (e.g., BINAP) in cross-coupling reactions to enhance selectivity.
- Purification : Silica gel chromatography often fails due to the compound’s lipophilicity; employ recrystallization from hexane/EtOAc.
Chemical Reactions Analysis
Types of Reactions
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of phenols or amines
Scientific Research Applications
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodophenyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl and heptanone groups contribute to the compound’s overall hydrophobicity and molecular stability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Heptanone Derivatives and Analogs
Structural and Functional Differences
Substitution Position: 4-Heptanone lacks complex substituents, making it volatile and biologically active in nematode control . In contrast, the 5-ethyl-1-(2-iodophenyl)- derivative’s branched ethyl group and aromatic iodine likely reduce volatility but enhance stability in organic solvents. The 2-iodophenyl group introduces steric hindrance and electronic effects (e.g., resonance withdrawal), which could alter reactivity in substitution or coupling reactions compared to simpler heptanones .
Biological Activity: 4-Heptanone disrupts C. elegans via DAF-16/SKN-1 stress pathways, independent of conventional nematicidal targets like glutamate channels . 2-Heptanone and 4-heptanone serve as animal pheromones , but the bulky iodine substituent in the target compound might limit its role in volatile signaling.
Metabolic and Diagnostic Relevance: 4-Heptanone is implicated as a biomarker for lymphoma progression and plasticizer metabolism . The iodine atom in the target compound could facilitate radioactive labeling for diagnostic imaging, though this remains speculative without direct evidence.
Physicochemical Properties
Chromatographic Behavior: Substitution patterns significantly affect chromatographic peak shapes. For example, 3-heptanone and 4-heptanone exhibit distinct clustering in ZQ plots despite similar retention times . The target compound’s iodine and ethyl groups would likely further alter retention behavior and peak symmetry.
Ethyl branching may enhance thermal stability compared to linear heptanones .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-ethyl-1-(2-iodophenyl)-4-heptanone with high purity?
Methodological Answer: Catalytic ketonization using metal oxides (e.g., ZrO₂) under controlled weight hourly space velocity (WHSV ≈4 hr⁻¹) is effective for synthesizing 4-heptanone derivatives. For iodophenyl substitution, employ palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the aryl group post-ketonization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts like unreacted iodophenyl precursors .
Q. What analytical techniques confirm the structural integrity of this compound in environmental samples?
Methodological Answer: Combine GC-MS with solid-phase microextraction (SPME) for trace detection, validated by ¹H/¹³C NMR to confirm regiochemistry. Compare retention indices and fragmentation patterns to synthetic standards, particularly to differentiate from plasticizer-derived metabolites like 4-heptanone .
Q. How can researchers assess baseline nematicidal activity against model organisms?
Methodological Answer: Standardize larval stage selection (e.g., C. elegans L1 or L4) in 24-hour exposure assays. Use 4-heptanone as a positive control (70% L1 mortality at 1 mM) and quantify viability via propidium iodide staining. Include ivermectin-resistant mutants to exclude off-target effects .
Advanced Research Questions
Q. How do structural modifications in this derivative alter nematicidal mechanisms compared to 4-heptanone?
Methodological Answer: Conduct comparative transcriptomics on C. elegans exposed to both compounds. Focus on oxidative stress pathways (e.g., sod-3, gst-4) using GFP-tagged strains (CL2166, TJ356). The iodophenyl group may enhance DAF-16 nuclear translocation but suppress SOD-3 expression, diverging from 4-heptanone’s redox-centric activity .
Q. What strategies resolve contradictions in reported LC₅₀ values across toxicity studies?
Methodological Answer: Address volatilization losses by adopting sealed exposure chambers with headspace sampling. Normalize data using deuterated internal standards (e.g., d₃-4-heptanone) in LC-MS quantification. Validate via parallel bioassays in M. javanica and C. elegans to disentangle species-specific sensitivities .
Q. How can oxidative degradation pathways of this compound be mapped under environmental conditions?
Methodological Answer: Perform accelerated aging studies (40°C, 75% RH) with HPLC-UV monitoring. Identify degradation products (e.g., 2-iodophenol) via high-resolution MS/MS. Compare to n-alkane oxidation models, where ketones like 4-heptanone form via β-scission of hydroperoxides .
Data Contradiction & Validation
Q. Why do mutant studies show conflicting stress-response activation (e.g., gst-4 vs. sod-3)?
Methodological Answer: Time-course experiments reveal temporal regulation: early gst-4 induction (4 hr) precedes sod-3 downregulation (24 hr). Use RNAi knockdowns to confirm pathway crosstalk. Contradictions may reflect assay timing rather than mechanistic divergence .
Q. How to reconcile discrepancies in environmental detection limits across GC-MS platforms?
Methodological Answer: Calibrate using isotopically labeled analogs and optimize SPME fiber coatings (e.g., PDMS/DVB for ketones). Validate against EPA Method 8270 for semivolatile organics, accounting for matrix effects in urine or soil samples .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
